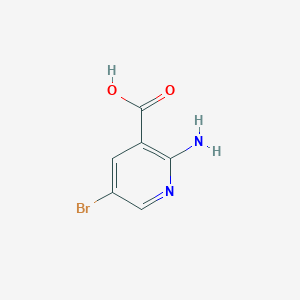
2-Amino-5-bromonicotinic acid
Übersicht
Beschreibung
2-Amino-5-bromonicotinic acid is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 . It is a solid substance and is typically stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 2-Amino-5-bromonicotinic acid is 1S/C6H5BrN2O2/c7-3-1-4 (6 (10)11)5 (8)9-2-3/h1-2H, (H2,8,9) (H,10,11) and the InChI key is IEPDTLRHISNBLB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Amino-5-bromonicotinic acid has a density of 1.9±0.1 g/cm³ . It has a boiling point of 350.4±42.0 °C . The compound has a molar refractivity of 43.2±0.3 cm³ . It has 4 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
Application in Chemistry
Field
Summary of the Application
2-Amino-5-bromonicotinic acid is a chemical compound used in scientific research . It has a molecular formula of C6H5BrN2O2 and a molecular weight of 217 . It is often used in the synthesis of other compounds .
Methods of Application
This compound is typically stored at room temperature and used in various chemical reactions . The specific methods of application can vary widely depending on the particular experiment or synthesis being conducted .
Results or Outcomes
The outcomes of using 2-Amino-5-bromonicotinic acid in chemical reactions can also vary widely. It is often used as a building block in the synthesis of other compounds, so the results will depend on the specific reaction .
Application in Material Science
Field
Summary of the Application
2-Amino-5-bromonicotinic acid has been used in the creation of a complex 3D hydrogen-bond network .
Methods of Application
The compound was used to link Tb1 and Tb2 units, as well as the crystallization ligand, to each other multiple surrounding copies .
Results or Outcomes
Both Tb1 and Tb2 units show a TbO8 nearly ideal rectangular antiprism environment .
Application in Synthesis of Other Compounds
Field
Summary of the Application
2-Amino-5-bromonicotinic acid is often used as a starting material in the synthesis of other compounds .
Methods of Application
The compound is typically used in various chemical reactions, with the specific methods of application varying widely depending on the particular experiment or synthesis being conducted .
Results or Outcomes
The outcomes of using 2-Amino-5-bromonicotinic acid in chemical reactions can vary widely. It is often used as a building block in the synthesis of other compounds, so the results will depend on the specific reaction .
Application in the Synthesis of 3-Guanidinomethyl-5-Iodopyridine
Summary of the Application
5-Bromonicotinic acid, which is closely related to 2-Amino-5-bromonicotinic acid, has been used in the synthesis of 3-guanidinomethyl-5-iodopyridine .
Methods of Application
The specific methods of application can vary widely depending on the particular experiment or synthesis being conducted .
Results or Outcomes
The specific outcomes of this synthesis would depend on the exact experimental conditions and procedures used .
Application in Food, Drug, Pesticide or Biocidal Product Use
Field
Summary of the Application
2-Amino-5-bromonicotinic acid may have potential applications in the food, drug, pesticide, or biocidal product industries .
Methods of Application
The specific methods of application can vary widely depending on the particular product or application .
Results or Outcomes
The specific outcomes would depend on the exact product or application .
Application in Laboratory Chemicals
Field
Summary of the Application
2-Amino-5-bromonicotinic acid is used as a laboratory chemical .
Results or Outcomes
Application in the Synthesis of Bimetallic Cu (ii) Complex
Field
Summary of the Application
A bimetallic Cu (ii) complex as a novel antitumor chemodynamic therapy agent with glutathione (GSH) depletion properties is successfully synthesized and well characterized .
Methods of Application
The specific methods of application can vary widely depending on the particular experiment or synthesis being conducted .
Results or Outcomes
In tumor cells, the Cu2+ ions of the complex are reduced to Cu+ ions by GSH .
Safety And Hazards
2-Amino-5-bromonicotinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
2-amino-5-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPDTLRHISNBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353241 | |
| Record name | 2-amino-5-bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromonicotinic acid | |
CAS RN |
52833-94-0 | |
| Record name | 2-amino-5-bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

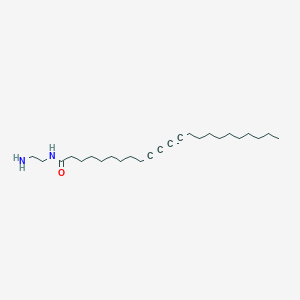
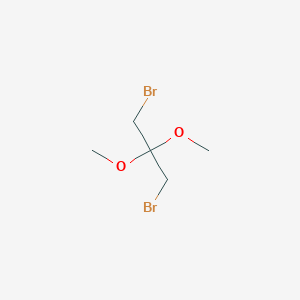

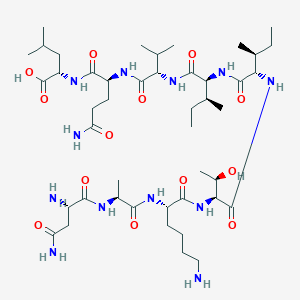




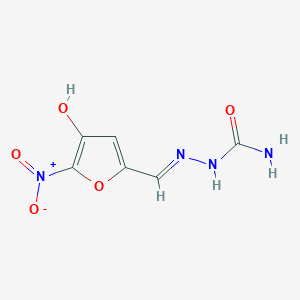
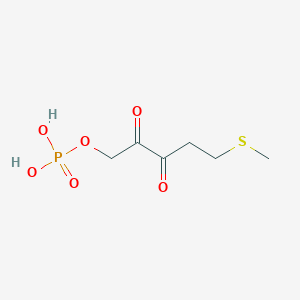
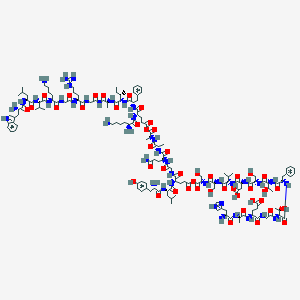
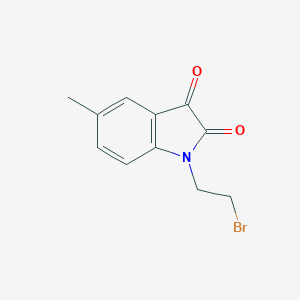

![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)